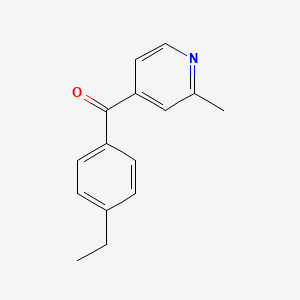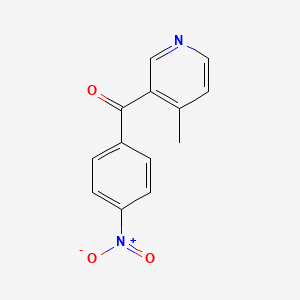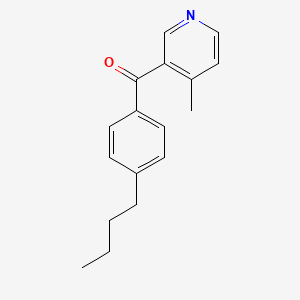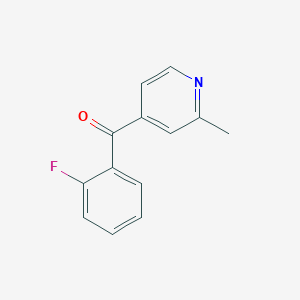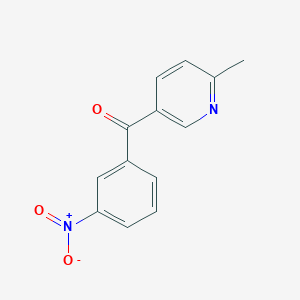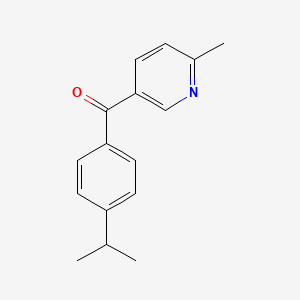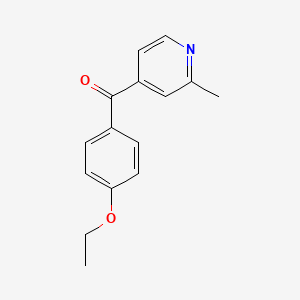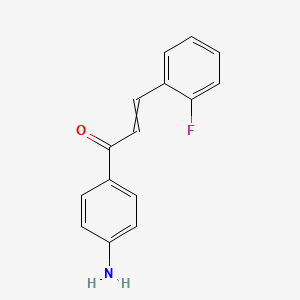
1-(4-氨基苯基)-3-(2-氟苯基)丙-2-烯-1-酮
描述
1-(4-Aminophenyl)-3-(2-fluorophenyl)prop-2-EN-1-one, commonly referred to as 4-AP, is a synthetic organic compound belonging to the class of arylpropene derivatives. 4-AP is a white crystalline solid with a melting point of 128-130 °C, and a boiling point of 181-182 °C. It is soluble in water and ethanol and is used in the synthesis of a variety of organic compounds. 4-AP has been studied extensively in recent years due to its potential applications in medicinal chemistry, organic synthesis, and materials science.
科学研究应用
分子结构分析:多项研究已经合成并分析了相关查耳酮衍生物的分子结构。这些分析包括单晶 X 射线衍射和傅里叶变换红外光谱 (FTIR) 以确认化合物的结构 (Najiya 等人,2014),(Sapnakumari 等人,2014)。
光物理性质:对查耳酮衍生物的研究,包括对它们在不同溶剂中的吸收和荧光特性的研究,揭示了它们的各种光物理性质。这项研究表明这些分子具有显着的溶剂化变色效应和稳定的单重态激发态 (Kumari 等人,2017)。
晶体生长和表征:在各种研究中探索了类似化合物的合成、晶体生长和表征。这些研究提供了对晶体结构和物理性质的见解,例如带隙能量和分子超极化率 (Meenatchi 等人,2015)。
抗氧化活性:一些研究专注于合成和测试查耳酮衍生物的抗氧化活性。这些化合物使用 NMR、FT-IR、UV/Vis 和元素分析进行表征,证明了它们作为抗氧化剂的潜力 (Sulpizio 等人,2016)。
Hirshfeld 表面研究:Hirshfeld 表面分析用于研究查耳酮衍生物晶体结构中的分子间相互作用。这种分析有助于理解结构内的晶体堆积和分子相互作用 (Salian 等人,2018)。
酶促氧化聚合:对氨基查耳酮的酶促氧化聚合的研究,包括所讨论化合物的变体,提供了对它们在制造聚合物材料方面的潜力的见解 (Goretzki & Ritter,1998)。
折射率研究:已经测量了类似化合物在各种溶剂混合物中的折射率,为理解溶质-溶剂相互作用和分子偶极子的性质提供了重要数据 (Chavan & Gop,2016)。
属性
IUPAC Name |
1-(4-aminophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWBNWWSIZUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




